2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one is a complex organic compound with the molecular formula and a molecular weight of approximately 341.326 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both the benzochromene and oxadiazole moieties, which are known for their biological activities. The compound is categorized under heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings.
Technical details regarding the specific reagents and conditions used in these syntheses can vary widely based on the desired end product and its functionalization.
The molecular structure of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C20H11N3O3 |
Molecular Weight | 341.326 g/mol |
InChI | InChI=1S/C20H11N3O3/c24... |
InChI Key | JDEODNUPFPGSMN-UHFFFAOYSA-N |
The chemical reactivity of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one can be explored through several types of reactions:
Specific reaction conditions such as temperature, solvent choice, and catalysts will significantly influence the outcomes.
The mechanism of action for compounds like 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one typically involves interactions at the molecular level with biological targets:
Data on specific pathways or targets would require experimental validation through pharmacological studies.
The physical properties of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one include:
Key chemical properties include:
Relevant data regarding melting point or boiling point have not been specified in the available literature.
The applications of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one span several fields:
Further research is necessary to fully elucidate its potential therapeutic applications and mechanisms of action within biological systems.
This comprehensive analysis highlights the significance and potential applications of 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one while also outlining areas for future research and development within synthetic and medicinal chemistry fields.
Multi-component reactions (MCRs) provide efficient single-pot pathways for assembling the benzo[f]chromenone-oxadiazole-pyridine hybrid scaffold. A prominent approach involves tandem epoxide opening followed by nucleophilic aromatic substitution (SNAr), leveraging the reactivity of halogenated pyridine precursors. For example, 2-chloro-3-(oxiran-2-ylmethoxy)pyridine undergoes nucleophilic ring-opening by amidoximes (precursors to 1,2,4-oxadiazoles), generating secondary alcohols that cyclize via intramolecular SNAr upon base treatment. This sequence constructs the pyridinyl-oxadiazole linkage while simultaneously incorporating the chromenone moiety through the epoxyalkyl arm, yielding the target hybrid in 82–93% efficiency [1]. Alternatively, Knoevenagel condensation between ortho-hydroxyaryl aldehydes and active methylene compounds (e.g., ethyl cyanoacetate) forms coumarin intermediates, which subsequently couple with preformed 5-(pyridin-3-yl)-1,2,4-oxadiazolyl units via Pechmann or Ullmann reactions [6]. These MCRs minimize purification steps and enhance atom economy.
The central 1,2,4-oxadiazole ring is typically forged via dehydrative cyclization of O-acylamidoximes or oxidative cyclization of acylhydrazones:
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Synthesis
Method | Conditions | Catalyst/Reagent | Yield (%) | Advantages |
---|---|---|---|---|
Dehydrative Cyclization | 150°C, MW, solvent-free | PTSA-ZnCl₂ | 85–93 | High regioselectivity |
Oxidative Cyclization | I₂/K₂CO₃, DMSO, 80°C | I₂ | 75–90 | Metal-free, broad scope |
Photoredox Catalysis | Ru(bpy)₃Cl₂, hv, air | Acridinium/cobaloxime | 70–88 | Ambient temperature, H₂ byproduct |
Direct C–H functionalization of the pyridinyl ring enables site-specific derivatization critical for bioactivity optimization. Key strategies include:
Microwave irradiation significantly enhances reaction kinetics and purity in hybrid scaffold synthesis:
Table 2: Microwave vs. Conventional Synthesis Parameters
Reaction Step | Method | Time | Temp (°C) | Yield (%) | Energy (kJ/mol) |
---|---|---|---|---|---|
Oxadiazole Cyclization | MW, solvent-free | 20 min | 120 | 92 | 40 |
Oxadiazole Cyclization | Conventional | 12 h | 120 | 65 | 220 |
Chromenone Formation | MW, SiO₂ support | 10 min | 100 | 95 | 35 |
Chromenone Formation | Reflux, EtOH | 8 h | 80 | 78 | 180 |
Post-synthetic modifications (PSM) fine-tune physicochemical properties without altering the core scaffold:
Table 3: Bioactivity Enhancement via Post-Synthetic Modifications
Modification Type | Structural Change | Biological Outcome | Mechanistic Insight |
---|---|---|---|
Enzymatic Acylation | C-3 caffeoyl ester | MIC: 16 μg/mL (vs. S. aureus) | Enhanced membrane disruption |
Metal Coordination | Cu(II)-pyridinyl complex | 70% writhing inhibition (mice) | ROS generation & COX-2 suppression |
Polymer Conjugation | PHA-chromenone conjugate | 8-h sustained analgesia (vs. 2.5 h for free) | Controlled hydrolysis of ester linkages |
MOF Encapsulation | UiO-66-PEG hybrid | pH-triggered release (t₁/₂ = 6 h at pH 5.5) | Protonation-induced pore expansion |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1